molecular formula C13H15F2NO B6283791 N-(4,4-difluorocyclohexyl)benzamide CAS No. 2375274-35-2

N-(4,4-difluorocyclohexyl)benzamide

Cat. No. B6283791
CAS RN: 2375274-35-2
M. Wt: 239.3
InChI Key:
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Description

N-(4,4-difluorocyclohexyl)benzamide, also known as 4,4-difluorocyclohexylbenzamide, is an organic compound with a molecular formula of C11H10F2NO. It is a colorless solid with a melting point of 72-73°C, and is insoluble in water. This compound has been used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a building block for drug discovery. In addition, it has recently been studied for its potential use as an anti-cancer agent.

Scientific Research Applications

N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has been studied for its potential use in a variety of scientific and medical applications. It has been investigated as an anti-cancer agent, and has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, it has been studied for its potential use as an anti-inflammatory agent, and has been shown to inhibit the release of pro-inflammatory cytokines in vitro. Furthermore, it has been studied for its potential use as an anti-bacterial agent, and has been shown to inhibit the growth of several bacterial species in vitro.

Mechanism of Action

The exact mechanism of action of N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the regulation of cell proliferation and inflammatory responses. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, as well as the activity of several kinases involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, as well as the activity of several kinases involved in the regulation of cell proliferation. In addition, it has been shown to inhibit the growth of several cancer cell lines in vitro, as well as the growth of several bacterial species in vitro. Furthermore, it has been shown to reduce the production of nitric oxide in vitro, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in a variety of organic solvents. Furthermore, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound has not been extensively studied in vivo, and therefore its effects in a living organism are not yet fully understood.

Future Directions

The potential applications of N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide are numerous, and the compound has already been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, further research is needed to fully understand the mechanism of action of this compound, as well as to determine its efficacy and safety in vivo. In addition, further research is needed to explore the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Finally, further research is needed to explore the potential use of this compound as an ingredient in cosmetics and other consumer products.

Synthesis Methods

N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide can be synthesized by a number of methods. The most common approach is through the reaction of 4-nitrobenzamide with N-(4,4-difluorocyclohexyl)benzamidecyclohexanone in the presence of an acid catalyst. This reaction yields N-(N-(4,4-difluorocyclohexyl)benzamidecyclohexyl)benzamide as the main product. Other methods include the reaction of N-(4,4-difluorocyclohexyl)benzamidecyclohexanone and 4-nitrobenzoyl chloride in the presence of a base catalyst, as well as the reaction of N-(4,4-difluorocyclohexyl)benzamidecyclohexanone and 4-nitrophenylboronic acid in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,4-difluorocyclohexyl)benzamide involves the reaction of 4,4-difluorocyclohexanone with benzoyl chloride in the presence of a base to form N-(4,4-difluorocyclohexyl)benzamide.", "Starting Materials": [ "4,4-difluorocyclohexanone", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4,4-difluorocyclohexanone to a reaction flask", "Add benzoyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2375274-35-2

Product Name

N-(4,4-difluorocyclohexyl)benzamide

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

90

Origin of Product

United States

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